Dechloro Trazodone is a derivative of Trazodone, a well-known antidepressant and anxiolytic medication primarily used to treat major depressive disorder and anxiety disorders. The compound is characterized by the substitution of chlorine atoms, which can significantly alter its pharmacological properties and therapeutic efficacy. Dechloro Trazodone is of interest in both pharmaceutical research and clinical applications due to its potential effects on serotonin receptors and its role in modulating neurotransmitter levels.
Dechloro Trazodone is classified as a synthetic organic compound belonging to the class of triazolopyridine derivatives. It is synthesized through various chemical methods that involve the modification of the parent Trazodone structure. The compound is utilized in both laboratory settings for research purposes and in the pharmaceutical industry for drug development.
The synthesis of Dechloro Trazodone typically involves the following methods:
Dechloro Trazodone has a complex molecular structure that can be represented by its chemical formula . The molecular structure includes:
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br.Cl
XGKUASHFDRCBOF-UHFFFAOYSA-N
.Dechloro Trazodone participates in various chemical reactions, including:
These reactions are essential for exploring new derivatives that may exhibit improved therapeutic profiles.
The mechanism of action for Dechloro Trazodone primarily involves its interaction with serotonin receptors in the central nervous system. It acts as an antagonist at certain serotonin receptor subtypes, which leads to increased serotonin availability in synaptic clefts. This mechanism contributes to its antidepressant and anxiolytic effects.
Dechloro Trazodone has several scientific applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0